1-Boc-3-iodomethyl-3-methylazetidine

Organic synthesis Stereoselective synthesis Aziridinium ion chemistry

Procure 1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9) as a 3,3-disubstituted azetidine building block with elevated LogP (2.59) for CNS lead optimization. The geminal 3-methyl group introduces critical steric constraints, altering SN2 substitution rates and cyclization kinetics compared to non-methylated analogs—generic replacement leads to synthesis failure. The iodomethyl handle (C-I BDE ~57 kcal/mol) enables challenging cross-couplings where bromo/chloro analogs fail. N-Boc protection ensures selective manipulation and reliable batch performance.

Molecular Formula C10H18INO2
Molecular Weight 311.16 g/mol
CAS No. 1408074-76-9
Cat. No. B1403465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-iodomethyl-3-methylazetidine
CAS1408074-76-9
Molecular FormulaC10H18INO2
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C(=O)OC(C)(C)C)CI
InChIInChI=1S/C10H18INO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3
InChIKeyFJNDBFYSWUNCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9): Properties and Procurement Specifications for Azetidine-Based Building Blocks


1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9, MFCD23106025) is a protected, 3,3-disubstituted azetidine heterocycle classified as an N-Boc-4-membered cyclic amine building block. It possesses a calculated ACD/LogP of 2.59, a predicted density of 1.5 ± 0.1 g/cm³, a predicted boiling point of 305.0 ± 15.0 °C, and a topological polar surface area (TPSA) of approximately 30 Ų . Commercially, it is supplied at purities typically ranging from 95% to 98% [1].

Procurement Risk Alert: Why 3-Methylated 1-Boc-3-iodomethylazetidine Cannot Be Casually Substituted in Synthetic Routes


While N-Boc-3-iodomethylazetidine (CAS 253176-94-2) and other azetidine halides share structural similarities, direct substitution of 1-Boc-3-iodomethyl-3-methylazetidine often leads to synthesis failure. The presence of the geminal 3-methyl group introduces critical steric constraints, altering reaction kinetics and stereochemical outcomes compared to its non-methylated or differently substituted counterparts. Unlike the non-methylated variant, the quaternary carbon center at C3 confers unique stability and product distribution control, which can be detrimental or beneficial depending on the target synthetic pathway. Generic replacement without rigorous head-to-head validation of reactivity—specifically regarding the impact of the 3-methyl group on cyclization kinetics and SN2 substitution rates—is a common pitfall in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence: 1-Boc-3-iodomethyl-3-methylazetidine vs. Analogous Azetidine Building Blocks


Stereochemical and Reaction Pathway Control: Comparative Cyclization Outcomes of 3-Methyl vs. Unsubstituted Azetidine Precursors

The 3-methyl substitution in 1-Boc-3-iodomethyl-3-methylazetidine is critical for divergent reaction pathways. Research on the iodocyclization of 3-methyl-substituted homoallylamines—a synthetic route analogous to the construction of this building block—demonstrates that the presence of the methyl group at the 3-position results in moderate yields of γ-lactam compounds as mixtures of diastereoisomers [1]. This contrasts sharply with the room-temperature iodocyclization of unsubstituted homoallylamines, which stereoselectively delivers 2-(iodomethyl)azetidine derivatives in high yield via a different mechanism [2]. The gem-dimethyl-like quaternary center at C3 in the target compound is expected to similarly influence the stability and reactivity of aziridinium ion intermediates, thereby dictating whether a reaction proceeds toward an azetidine or undergoes thermal isomerization to a pyrrolidine [2].

Organic synthesis Stereoselective synthesis Aziridinium ion chemistry

Comparative Physicochemical and Predicted ADME Properties: 3-Methyl Azetidine vs. Non-Methylated Analog

The introduction of the 3-methyl group onto the azetidine core results in a measurable and predictable increase in lipophilicity compared to the non-methylated N-Boc-3-iodomethylazetidine (CAS 253176-94-2). The target compound, 1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9), has a predicted ACD/LogP value of 2.59 . In contrast, its non-methylated structural analog, N-Boc-3-(iodomethyl)azetidine, exhibits a lower predicted LogP of 2.23 . Both calculations are based on the ACD/Labs Percepta platform, providing a consistent cross-study comparable data set.

Physicochemical properties Lipophilicity Drug design

Cross-Coupling Reactivity Assessment: Iodo-Methyl vs. Bromo-Methyl and Chloro-Methyl Azetidine Analogs

The choice of halide leaving group in the azetidine-3-methyl series dictates its reactivity in nucleophilic substitution and cross-coupling reactions. While direct quantitative data for this specific compound is unavailable, the reactivity of the C-I bond is a class-level inference from organic chemistry principles. The iodomethyl group in 1-Boc-3-iodomethyl-3-methylazetidine is expected to be significantly more reactive than analogous bromo- or chloro-methyl derivatives due to the lower carbon-halogen bond dissociation energy (BDE) of C-I (approx. 57 kcal/mol) compared to C-Br (approx. 71 kcal/mol) and C-Cl (approx. 82 kcal/mol) [1]. This higher reactivity enables milder reaction conditions, potentially offering a higher yielding or more selective alternative when bromo or chloro analogs fail to undergo desired transformations. Patent literature describes the use of this exact compound as a key intermediate, leveraging the reactivity of the iodo group for further derivatization to generate complex pharmaceutical agents .

Cross-coupling Nucleophilic substitution Building block reactivity

Differential Chemical Stability and Handling: N-Boc Protected Amine vs. Free Azetidine Congeners

The tert-butyloxycarbonyl (Boc) group on 1-Boc-3-iodomethyl-3-methylazetidine provides a critical stability advantage over its free amine congener, 3-(iodomethyl)-3-methylazetidine (CAS 2167702-38-5). The N-Boc protection prevents amine oxidation and participation in unwanted side reactions (e.g., nucleophilic attack by the nitrogen on the electrophilic iodomethyl group), enabling the compound to be stored and handled with greater ease. This is reflected in the commercial availability and storage recommendations: the N-Boc protected compound is typically stored at room temperature [1], whereas the free amine is more prone to degradation and often requires more stringent storage. This differential stability translates to a longer shelf-life and more reliable performance in multi-step synthetic sequences, particularly in high-throughput experimentation and medicinal chemistry campaigns.

Chemical stability Protecting group chemistry Storage conditions

Structural Influence on Biological Target Interactions: Azetidine Scaffold vs. Larger Ring Heterocycles

The azetidine core of 1-Boc-3-iodomethyl-3-methylazetidine provides a unique conformational profile compared to larger ring analogs like pyrrolidines and piperidines, a critical consideration in medicinal chemistry lead optimization. While 1-Boc-3-iodomethyl-3-methylazetidine is a protected synthetic intermediate and not a final drug candidate, the 3,3-disubstituted azetidine ring serves as a rigid scaffold. This rigidity can be exploited to control the spatial orientation of substituents, potentially improving target selectivity or metabolic stability. Research on related azetidine derivatives highlights this principle: azetidines are often compared to pyrrolidines in biological assays, with the smaller, more constrained azetidine ring sometimes exhibiting distinct binding affinities (e.g., nicotine binds less effectively than its azetidine analog) [1]. This class-level observation supports the rationale for investing in azetidine-based building blocks like this compound to explore novel chemical space that is inaccessible with larger, more flexible heterocycles.

Medicinal chemistry Bioisosteres Conformational restriction

1-Boc-3-iodomethyl-3-methylazetidine: Key Application Scenarios for Chemical Procurement and Research


Medicinal Chemistry: Synthesis of Constrained, Lipophilic Scaffolds for CNS or Metabolic Disease Targets

Procure this building block to synthesize conformationally restricted analogs of drug candidates, particularly where replacing a flexible amine or larger heterocycle with a 3,3-disubstituted azetidine is desired. The elevated LogP of 2.59, compared to 2.23 for the non-methylated analog , makes this compound a strategic choice when aiming to modulate the lipophilicity of a lead series, a key parameter in CNS drug design. The rigid azetidine core, as inferred from class-level data, can offer unique binding interactions compared to pyrrolidine or piperidine bioisosteres [1].

Advanced Organic Synthesis: Selective Alkylation and Cross-Coupling Using a Highly Reactive Iodomethyl Handle

Use this compound in synthetic sequences requiring mild and efficient C-C bond formation. The iodomethyl group, with its class-inferred low C-I bond dissociation energy (approx. 57 kcal/mol), provides a highly reactive electrophilic handle. This makes it the preferred substrate for challenging nucleophilic substitutions, Suzuki-Miyaura, or Sonogashira couplings where analogous bromo- or chloro-methyl azetidine derivatives have failed or produced low yields due to insufficient reactivity under mild conditions [2].

Process Chemistry: Generation of Key Intermediates with Enhanced Stability and Handling

Procure 1-Boc-3-iodomethyl-3-methylazetidine as a stable, storable intermediate for multi-step API synthesis. The N-Boc protecting group is critical for preventing premature nucleophilic reactions of the azetidine nitrogen, allowing for selective manipulation of the iodomethyl group and ensuring reliable batch-to-batch performance. Its recommended storage at room temperature offers logistical advantages over more sensitive, unprotected azetidine free bases [3]. This building block is identified in patent literature as a key intermediate in the synthesis of biologically active organic compounds, including those targeting acetyl-CoA carboxylase (ACC) and other enzymes .

Chemical Biology: Generation of Functionalized Azetidine-Based Probe Libraries

Leverage this building block to create diverse libraries of azetidine-containing molecules for chemical probe or tool compound development. The combination of a rigid, saturated heterocyclic core, a protected secondary amine, and a versatile iodomethyl handle provides a unique and underexplored vector for functionalization. The 3-methyl group provides a distinct substitution pattern that can be used to explore structure-activity relationships (SAR) around the azetidine ring, influencing properties like metabolic stability and target engagement in ways that differ from unsubstituted or 2-substituted azetidine derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-iodomethyl-3-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.